(3E)-5-(4-fluorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one
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Overview
Description
(3E)-5-(4-fluorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one is a synthetic organic compound characterized by the presence of a furan ring substituted with fluorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-(4-fluorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one typically involves the condensation of 4-fluorobenzaldehyde with 4-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-(4-fluorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3E)-5-(4-fluorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3E)-5-(4-fluorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
(3E)-5-(4-chlorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one: Similar structure but with a chlorine atom instead of fluorine.
(3E)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one: Similar structure but with a bromine atom instead of fluorine.
(3E)-5-(4-methylphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3E)-5-(4-fluorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different substituents. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.
Properties
IUPAC Name |
(3E)-5-(4-fluorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FNO4/c18-14-5-3-12(4-6-14)16-10-13(17(20)23-16)9-11-1-7-15(8-2-11)19(21)22/h1-10H/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMVQFWGVXQADH-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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